![molecular formula C10H21N3O3 B1373354 tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate CAS No. 1251504-91-2](/img/structure/B1373354.png)
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
Overview
Description
This compound is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . The compound has been reported to be useful in a number of applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile .
Synthesis Analysis
The compound was prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The X-ray structure of the compound has been determined for the first time. This features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.27 . It is stored at room temperature and is in powder form .Scientific Research Applications
Metabolism and Oxidation Studies
- Metabolism of carbamates, similar to tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate, has been studied in various species including insects and mice. Notably, the tert-butyl group and N-methyl group in these compounds undergo hydroxylation. For instance, m-tert.-butylphenyl N-methylcarbamate was found to metabolize into phenolic compounds through hydroxylation processes in these species (Douch & Smith, 1971).
Comparative Toxicity
- The cytotoxic effects of tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate and related compounds have been explored. For example, the comparative cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, was examined in isolated rat hepatocytes. This study provides insights into the toxic effects of these compounds on liver cells (Nakagawa et al., 1994).
Synthesis and Organic Chemistry Applications
- The compound has applications in organic synthesis, as seen in studies involving the synthesis of various carbamate derivatives. For instance, research has been conducted on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reactions, highlighting its role in the synthesis of chiral compounds (Yang, Pan & List, 2009).
Medicinal Chemistry and Drug Synthesis
- tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate and its derivatives have been studied in the context of medicinal chemistry. For instance, the synthesis and evaluation of antiarrhythmic and hypotensive properties of related compounds like 1,3-disubstituted ureas and phenyl N-substituted carbamates have been explored (Chalina, Chakarova & Staneva, 1998).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCEJTWEISRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C(=O)OC(C)(C)C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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